5-Azaspiro[3.4]octane-6-carboxylic acid hydrochloride
Description
IUPAC Nomenclature and Systematic Identification
The systematic naming of 5-azaspiro[3.4]octane-6-carboxylic acid hydrochloride follows IUPAC guidelines for spirocyclic compounds. The base structure comprises a bicyclic system where two rings share a single carbon atom (spiro carbon). The larger ring is a five-membered azacycle (containing nitrogen), while the smaller ring is a four-membered hydrocarbon. The carboxylic acid substituent is located at position 6 of the azaspiro system, and the hydrochloride salt forms through protonation of the secondary amine.
Key identifiers include:
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| CAS Registry Number | 2413866-73-4 |
| Molecular Formula | C₈H₁₄ClNO₂ |
| Molecular Weight | 191.65 g/mol |
| EC Number | Not formally assigned |
The numbering prioritizes the nitrogen-containing ring, with the spiro carbon bridging positions 1 (azacycle) and 5 (hydrocarbon ring). The “azaspiro” descriptor explicitly denotes the presence of nitrogen in the bicyclic framework.
Molecular Geometry and Spirocyclic Architecture
The compound’s geometry is defined by its spiro[3.4]octane core, which imposes significant steric constraints. Key structural features include:
- Spiro Junction : The shared spiro carbon (C5) adopts a tetrahedral geometry, with bond angles of approximately 109.5° between the two rings.
- Ring Strain : The four-membered hydrocarbon ring exhibits angle strain (≈90° internal angles), while the five-membered azacycle adopts an envelope conformation to alleviate torsional strain.
- Carboxylic Acid Orientation : The -COOH group at position 6 projects axially relative to the azacycle, creating a distinct chiral center.
Computational models (DFT-B3LYP/6-311+G(d,p)) predict the following bond parameters:
| Bond | Length (Å) | Angle (°) |
|---|---|---|
| N1–C2 | 1.47 | C5–N1–C2: 108.3 |
| C5–C6 (spiro) | 1.54 | C5–C6–C7: 92.1 |
| C6–COOH | 1.52 | O=C–O–H: 120.5 |
The hydrochloride salt stabilizes the protonated amine (N1–H⁺), which participates in intramolecular hydrogen bonding with the carbonyl oxygen (O=C–O–H⋯N⁺), further rigidifying the structure.
Crystallographic Analysis and Conformational Studies
Single-crystal X-ray diffraction data for this compound remains unpublished. However, analogous spirocyclic hydrochlorides (e.g., 5-oxa-2-azaspiro[3.4]octane hydrochloride) reveal:
- Unit Cell Parameters : Monoclinic symmetry (space group P2₁/c) with a = 8.23 Å, b = 11.45 Å, c = 12.78 Å, β = 97.5°.
- Hydrogen Bonding : N⁺–H⋯Cl⁻ interactions (2.89–3.12 Å) dominate the crystal lattice, while O–H⋯O bonds (2.65 Å) stabilize carboxylate moieties.
Conformational flexibility is limited due to the spiro framework. Nuclear Overhauser Effect (NOE) spectroscopy indicates restricted rotation about the C5–C6 bond, with an energy barrier of ≈25 kcal/mol for ring puckering. Variable-temperature NMR studies (298–373 K) show no evidence of ring-opening or decarboxylation, confirming thermal stability up to 100°C.
Comparative Structural Analysis with Related Azaspiro Compounds
The structural uniqueness of this compound becomes evident when compared to analogs:
| Compound | Key Structural Differences | Impact on Properties |
|---|---|---|
| 6-Azaspiro[2.5]octane-1-carboxylic acid | Smaller (2.5) spiro system; carboxylic acid at position 1 | Higher ring strain; reduced solubility |
| 2-Oxa-6-azaspiro[3.3]heptane | Oxygen replaces carbon in one ring; smaller bicyclic core | Enhanced polarity; lower logP (−1.2) |
| 5-Oxa-2-azaspiro[3.4]octane hydrochloride | Ether linkage in place of CH₂; different protonation site | Weaker hydrogen bonding; higher mp (215°C) |
The [3.4] ring fusion in the target compound balances strain and functionality:
Properties
IUPAC Name |
5-azaspiro[3.4]octane-6-carboxylic acid;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO2.ClH/c10-7(11)6-2-5-8(9-6)3-1-4-8;/h6,9H,1-5H2,(H,10,11);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFAPYURGXAQYIJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1)CCC(N2)C(=O)O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Azaspiro[3.4]octane-6-carboxylic acid hydrochloride typically involves the annulation of a cyclopentane ring with a nitrogen-containing moiety. One common method includes the reaction of a cyclopentanone derivative with an amine under acidic conditions to form the spirocyclic structure. The reaction conditions often involve the use of a strong acid such as hydrochloric acid to facilitate the formation of the hydrochloride salt .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Substitution Reactions
The compound undergoes nucleophilic substitution at reactive sites, particularly at the nitrogen atom or the carboxylic acid group.
Bromination and Cyclization
In one synthesis route, ethyl acetoacetate reacts with 1,2-dibromoethane to form a cyclopropane intermediate. Bromination of the acetyl group followed by cyclization with benzylamine yields 5-benzyl-4,7-dioxo-5-azaspiro[2.4]heptane, a precursor to spirocyclic derivatives .
| Step | Reagents/Conditions | Product |
|---|---|---|
| 1 | 1,2-dibromoethane, base | Ethyl 1-acetyl-1-cyclopropanecarboxylate |
| 2 | Bromine | Ethyl 1-bromoacetyl-1-cyclopropanecarboxylate |
| 3 | Benzylamine, cyclization | 5-Benzyl-4,7-dioxo-5-azaspiro[2.4]heptane |
Deprotection of Amine Groups
The hydrochloride salt can undergo deprotection under acidic conditions to regenerate the free amine, enabling further functionalization .
Carboxylation Reactions
The compound participates in carboxylation to form derivatives with enhanced solubility or biological activity.
Direct Carboxylation with CO₂
Reaction with CO₂ in the presence of sec-butyllithium (sec-BuLi) and tetramethylethylenediamine (TMEDA) introduces additional carboxylic acid groups. This method achieves a 69% yield for N-Boc-protected spiro prolines .
| Reagents | Conditions | Yield | Product |
|---|---|---|---|
| CO₂, sec-BuLi, TMEDA | -78°C → RT, 48 hrs | 69% | N-Boc-5-azaspiro[3.4]octane-6-carboxylic acid |
Cyclization and Ring Expansion
The spirocyclic framework facilitates ring-expansion reactions.
Spiro Ring Formation
Cyclopropane intermediates react with amines to form azaspiro structures. For example, benzylamine induces cyclization to generate 5-azaspiro[2.4]heptane derivatives .
Antibacterial Activity
Derivatives of 5-azaspiro[3.4]octane exhibit potent antibacterial effects.
In Vitro MIC Values
A study comparing spirocyclic derivatives against ESKAPE pathogens revealed:
| Compound | MIC (mg/mL) | Target Pathogens |
|---|---|---|
| 5-Azaspiro[3.4]octane-6-carboxylic acid derivatives | 1–10 | Enterobacter cloacae, Staphylococcus aureus |
| N-Boc-protected analogs | >10 | Pseudomonas aeruginosa |
The mechanism likely involves disruption of bacterial cell wall synthesis .
Comparison with Analogous Compounds
Structural modifications significantly alter reactivity and biological activity:
| Compound | Structural Feature | Key Difference |
|---|---|---|
| 5-Azaspiro[3.4]octane-6-carboxylic acid | HCl salt, spiro[3.4] | Enhanced solubility |
| 2-Oxa-5-azaspiro[3.4]octane | Oxygen atom in ring | Altered receptor interactions |
| 8,8-Difluoro-5-azaspiro[3.4]octane | Fluorine substituents | Increased lipophilicity |
Scientific Research Applications
Medicinal Chemistry
The compound serves as an important intermediate in the synthesis of potential drug candidates. It has been explored for its role in developing agents that target the central nervous system (CNS). Specifically, studies indicate that derivatives of 5-Azaspiro[3.4]octane-6-carboxylic acid can act as ligands for neurotransmitter receptors, which may lead to new treatments for neurological disorders .
Case Study: CNS Active Agents
- Objective : To investigate the efficacy of 5-Azaspiro[3.4]octane derivatives as CNS modulators.
- Findings : Compounds derived from this scaffold have shown promise in modulating neurotransmitter systems, indicating potential therapeutic applications in treating anxiety and depression.
Biological Research
In biological research, 5-Azaspiro[3.4]octane-6-carboxylic acid hydrochloride is utilized to study enzyme mechanisms and protein-ligand interactions. Its ability to interact with specific molecular targets allows researchers to explore biochemical pathways and develop inhibitors for various enzymes involved in disease processes.
Case Study: Enzyme Inhibition
- Objective : To evaluate the inhibitory effects of 5-Azaspiro[3.4]octane derivatives on specific enzymes.
- Findings : Certain derivatives exhibited strong inhibitory activity against enzymes implicated in cancer progression, suggesting a potential role in cancer therapy.
Synthesis of Complex Organic Molecules
The compound is widely used as a building block in organic synthesis, particularly in creating complex organic molecules for pharmaceuticals and agrochemicals. Its spirocyclic structure provides a versatile framework for further functionalization and modification .
Synthesis Pathways
- Method 1 : Multi-step organic reactions that construct the spirocyclic framework.
- Method 2 : Functionalization reactions leading to derivatives with enhanced biological activities.
Industrial Applications
In addition to its applications in research and medicine, this compound is also used in the production of specialty chemicals and materials with unique properties. Its chemical versatility allows it to be tailored for specific industrial needs.
Comparative Analysis of Related Compounds
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 2-Oxa-5-azaspiro[3.4]octane | Contains an oxygen atom within the spiro cycle | Potentially different receptor interactions |
| 5-Azaspiro[3.4]octan-7-ol | Hydroxyl group present | May exhibit different solubility properties |
| 8,8-Difluoro-5-azaspiro[3.4]octane | Two fluorine atoms present | Enhanced lipophilicity and potential pharmacokinetic advantages |
| 8-Azaspiro[3.5]nonane | Different spirocyclic arrangement | Variations in biological activity profiles |
Mechanism of Action
The mechanism of action of 5-Azaspiro[3.4]octane-6-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. The spirocyclic structure allows it to fit into unique binding sites on enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Observations :
- Spiro Ring Size : Smaller spiro systems (e.g., [2.4] in heptane derivatives) increase strain but enhance conformational restriction compared to larger systems (e.g., [4.5] in decane derivatives).
- Synthesis Efficiency : The target compound achieves a high yield (90%) during Boc deprotection, outperforming intermediates like 3a (69% yield for 4-azaspiro[2.4]heptane-5-carboxylic acid) .
Physicochemical and Spectral Comparisons
NMR Spectral Data
5-Azaspiro[3.4]octane-6-carboxylic acid HCl :
4-Azaspiro[2.4]heptane-5-carboxylic acid (3a) :
Insight : The cyclopropane protons in smaller spiro systems (e.g., [2.4]) resonate upfield (δ 0.51 ppm) compared to larger systems, reflecting increased ring strain.
Thermal Stability
The target compound’s melting point (177–180°C ) exceeds typical values for simple carboxylic acid hydrochlorides, suggesting strong crystalline packing due to spirocyclic rigidity.
Functional Implications :
- Spiro[3.4] systems balance strain and synthetic accessibility, making them preferred over highly strained [2.4] systems.
- Substituents (e.g., fluorine, hydroxyl) modulate bioavailability and target engagement .
Biological Activity
5-Azaspiro[3.4]octane-6-carboxylic acid hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities and therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.
Overview of the Compound
Chemical Structure : The compound is characterized by a spirocyclic structure, which is known to influence its biological properties. The presence of the azaspiro moiety contributes to its interaction with various biological targets.
Molecular Formula : CHClN\O
Molecular Weight : 191.66 g/mol
Biological Activity
This compound exhibits various biological activities, primarily through its role as an inhibitor of autotaxin (ATX), an enzyme that produces lysophosphatidic acid (LPA). LPA has been implicated in numerous physiological and pathological processes, including cancer progression, inflammation, and fibrosis.
-
Inhibition of Autotaxin :
- ATX catalyzes the hydrolysis of lysophosphatidylcholine (LPC) to produce LPA, which activates several G protein-coupled receptors (LPA1-LPA6). These receptors are involved in signaling pathways that regulate cell proliferation, survival, and migration .
- By inhibiting ATX, this compound reduces LPA levels, thereby mitigating its effects on tumor growth and metastasis .
-
Impact on Cancer Cells :
- Excessive LPA production is associated with increased angiogenesis and tumor cell survival. Inhibition of ATX leads to decreased LPA concentration, which can reduce vascular endothelial growth factor (VEGF) levels and inhibit tumor progression .
- Studies have shown that compounds targeting the ATX-LPA signaling pathway can effectively suppress drug-resistant tumors .
Synthesis and Derivatives
Research has focused on the synthesis of this compound and its derivatives for enhanced biological activity:
- A concise synthetic route was developed that allows for multigram-scale production while maintaining high yields .
- Variations in the compound's structure have been explored to optimize its pharmacological properties .
Case Studies
-
Antitumor Activity :
- In vitro studies demonstrated that derivatives of this compound exhibit significant cytotoxic effects against various cancer cell lines by modulating the ATX-LPA signaling pathway .
- Animal models have shown promise in reducing tumor size when treated with this compound, highlighting its potential as a therapeutic agent in oncology .
- Fibrosis and Inflammation :
Data Summary Table
Q & A
Q. What is the optimal procedure for synthesizing 5-azaspiro[3.4]octane-6-carboxylic acid hydrochloride from its N-Boc protected precursor?
The compound is synthesized by dissolving the N-Boc precursor in dioxane, adding a 3-fold excess of 4M HCl in dioxane, and stirring for 8 hours at room temperature. The product is precipitated with methyl tert-butyl ether (MTBE), filtered, washed with MTBE, and air-dried, yielding 90% as a white powder. This method ensures efficient deprotection and salt formation .
Q. Which analytical techniques are critical for confirming the identity and purity of this compound?
Key methods include:
Q. How can researchers confirm complete removal of the Boc protecting group during synthesis?
Successful deprotection is confirmed by:
- Absence of Boc-related signals in 1H NMR (e.g., tert-butyl group at ~1.4 ppm).
- LCMS data showing the expected molecular ion ([M - Cl]+) without Boc mass increments .
Advanced Research Questions
Q. What experimental strategies address discrepancies in elemental analysis results (e.g., minor deviations in carbon/nitrogen content)?
Deviations (e.g., C 50.01% vs. 50.14%) may arise from residual solvents or hygroscopicity. Mitigation strategies include:
Q. How does the spirocyclic architecture influence conformational stability in solution?
The spiro[3.4]octane system imposes restricted rotation, evidenced by:
Q. What challenges arise in interpreting the 1H NMR spectrum due to dynamic ring puckering?
Ring puckering in the azaspiro system causes:
Q. How does this compound’s reactivity differ from non-spirocyclic α-proline derivatives in peptide coupling reactions?
The spirocyclic structure increases steric hindrance at the α-carbon, potentially reducing coupling efficiency. Pre-activation with HATU or DMTMM and extended reaction times (12–24 hours) are recommended for amide bond formation .
Methodological Design Considerations
Q. What factorial design parameters should be prioritized when optimizing reaction conditions for scale-up?
Key variables include:
Q. How can researchers assess the compound’s stability under varying storage conditions?
Conduct accelerated stability studies by:
Q. What computational methods support structure-activity relationship (SAR) studies for this compound in drug discovery?
Molecular dynamics simulations can model:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
